
6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidine ring, a dodecyl chain, and a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a dodecylamine with a suitable aldehyde to form an intermediate Schiff base, followed by cyclization with thiourea under acidic conditions to yield the desired pyrimidine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a simpler pyrimidine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the methoxy groups can produce a variety of functionalized pyrimidine derivatives.
科学的研究の応用
6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its cytotoxicity and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as surfactants and polymers.
作用機序
The mechanism of action of 6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the compound’s lipophilic dodecyl chain allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
類似化合物との比較
Similar Compounds
6-Methoxy-3,4-dihydro-1H-isoquinoline: This compound shares a similar methoxy group but has a different core structure.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another related compound with methoxy groups and a different heterocyclic core.
Uniqueness
6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of a pyrimidine ring, a long dodecyl chain, and a reactive sulfanylidene group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
特性
| 31349-22-1 | |
分子式 |
C19H34N2O3S |
分子量 |
370.6 g/mol |
IUPAC名 |
6-(dimethoxymethyl)-5-dodecyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C19H34N2O3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(18(23-2)24-3)20-19(25)21-17(15)22/h18H,4-14H2,1-3H3,(H2,20,21,22,25) |
InChIキー |
ZTSCWLMCGQBZJB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=C(NC(=S)NC1=O)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)

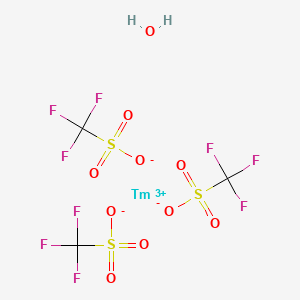
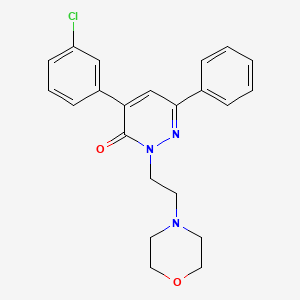
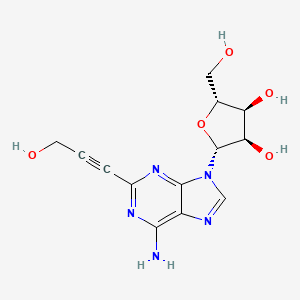
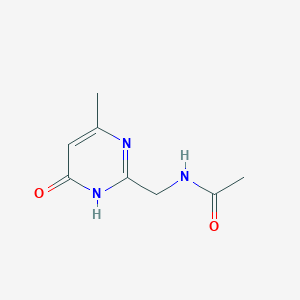
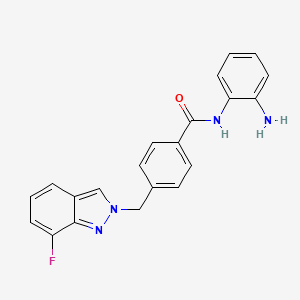
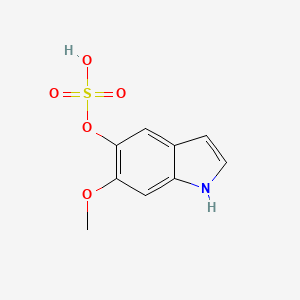
![9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-](/img/structure/B12928583.png)

